molecular formula C17H19NO5 B1251982 Ungiminorine

Ungiminorine

Cat. No.: B1251982
M. Wt: 317.34 g/mol
InChI Key: ZQLQBAUVRGDBJL-BIVLZKPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ungiminorine is a naturally occurring alkaloid belonging to the Amaryllidaceae family, a group of compounds renowned for their structural complexity and diverse pharmacological activities. It is identified in plants such as L. martinezi and Galanthus elwesii . Structurally, Ungiminorine is classified as a trihydroxylated lycorine derivative, characterized by a pyrrolophenanthridine core with hydroxyl and methoxy substitutions. This compound is biosynthetically related to other lycorine-type alkaloids, such as narcissidine and siculinine, which share its core framework but differ in substituent patterns .

Ungiminorine’s pharmacological profile remains understudied compared to its structural analogs.

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

(1S,16R,17R,18S,19S)-17-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,14-tetraene-16,18-diol

InChI

InChI=1S/C17H19NO5/c1-21-17-15(19)9-2-3-18-6-8-4-11-12(23-7-22-11)5-10(8)13(14(9)18)16(17)20/h2,4-5,13-17,19-20H,3,6-7H2,1H3/t13-,14+,15+,16-,17-/m0/s1

InChI Key

ZQLQBAUVRGDBJL-BIVLZKPYSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]2[C@H]3C(=CCN3CC4=CC5=C(C=C24)OCO5)[C@H]1O)O

Canonical SMILES

COC1C(C2C3C(=CCN3CC4=CC5=C(C=C24)OCO5)C1O)O

Synonyms

ungiminorine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lycorine

  • Structural Features: Lycorine serves as the foundational scaffold for Ungiminorine, sharing the pyrrolophenanthridine skeleton. However, Ungiminorine incorporates additional hydroxyl groups, which may enhance its polarity and solubility .
  • Pharmacological Activities: Lycorine exhibits broad-spectrum antiviral, anticancer, and acetylcholinesterase (AChE) inhibitory activities (IC50 = 1.5 µM for AChE inhibition) .
  • Synthetic Accessibility: Lycorine is more extensively synthesized via biomimetic pathways, while Ungiminorine requires complex diastereoselective reactions, such as metathesis of ene-ynol-ene intermediates, limiting its synthetic yield .

Narcissidine

  • Structural Features: Both compounds derive from lycorine, but narcissidine features a distinct 1,2-dihydroxy substitution pattern compared to Ungiminorine’s trihydroxylated structure .
  • Pharmacological Activities: Narcissidine demonstrates moderate AChE inhibition and antimalarial activity. Ungiminorine’s oxide derivatives, however, show superior cytotoxicity in preliminary assays, possibly due to enhanced redox reactivity .
  • Synthesis: Narcissidine is synthesized via double-bond metathesis of lycorine precursors, a pathway also applicable to Ungiminorine but with additional hydroxylation steps .

Galanthamine

  • Structural Features: Galanthamine, a seco-lycorine alkaloid, lacks the fused pyrrole ring present in Ungiminorine, resulting in distinct conformational flexibility .
  • Pharmacological Activities: Galanthamine is a clinically approved AChE inhibitor (IC50 = 1.5 µM) for Alzheimer’s disease, whereas Ungiminorine’s AChE inhibition remains unquantified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ungiminorine
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